1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine 1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15760205
InChI: InChI=1S/C10H13N3S/c1-8-10(7-13(2)12-8)11-6-9-4-3-5-14-9/h3-5,7,11H,6H2,1-2H3
SMILES:
Molecular Formula: C10H13N3S
Molecular Weight: 207.30 g/mol

1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15760205

Molecular Formula: C10H13N3S

Molecular Weight: 207.30 g/mol

* For research use only. Not for human or veterinary use.

1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H13N3S
Molecular Weight 207.30 g/mol
IUPAC Name 1,3-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine
Standard InChI InChI=1S/C10H13N3S/c1-8-10(7-13(2)12-8)11-6-9-4-3-5-14-9/h3-5,7,11H,6H2,1-2H3
Standard InChI Key NYJHBRUKTMLRQS-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1NCC2=CC=CS2)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound 1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine consists of a pyrazole ring substituted with methyl groups at positions 1 and 3, coupled with a thiophen-2-ylmethyl amine group at position 4. Its molecular formula is C10_{10}H13_{13}N3_{3}S, yielding a molecular weight of 207.30 g/mol. The IUPAC name reflects this substitution pattern: 2,5-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine.

Key Structural Attributes:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. The 1,3-dimethyl configuration enhances steric stability and modulates electronic properties.

  • Thiophene Moiety: A sulfur-containing heterocycle linked via a methylene bridge to the pyrazole’s amine group. This introduces π-conjugation and potential for hydrophobic interactions.

Comparative Analysis with Isomeric Derivatives

Structural isomers, such as 1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine, demonstrate how substitution patterns influence bioactivity. For instance, the 1,5-dimethyl isomer has been identified as a modulator of the TRPM8 ion channel, a target for pain management. This highlights the critical role of substituent positioning in biological targeting.

Synthetic Methodologies

General Synthesis Strategies

While explicit protocols for 1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine are scarce, analogous pyrazole-thiophene hybrids are typically synthesized through:

Pyrazole Ring Formation

  • Cyclocondensation: Reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions. For example, hydrazine hydrate and acetylacetone yield 1,3-dimethylpyrazole.

  • Microwave-Assisted Synthesis: Enhances reaction efficiency and yield compared to traditional heating.

Functionalization at Position 4

  • N-Alkylation: Introducing the thiophen-2-ylmethyl group via nucleophilic substitution. Common reagents include thiophen-2-ylmethyl halides (e.g., chloride or bromide) in the presence of bases like triethylamine.

Industrial-Scale Considerations

Large-scale production would likely employ continuous flow reactors to optimize temperature and mixing, reducing side products. Solvent selection (e.g., DMF or THF) and catalyst recycling are critical for cost-effectiveness.

Biological Activities and Mechanisms

Hypothesized Pharmacological Effects

Based on structurally related compounds, the 1,3-dimethyl derivative may exhibit:

Antimicrobial Activity

Pyrazole-thiophene hybrids often disrupt bacterial cell membranes or inhibit enzymes like DNA gyrase. For example, analogs with MIC values of 8–16 µg/mL against Staphylococcus aureus suggest potential here.

Comparative Bioactivity Data

Property1,3-Dimethyl Derivative (Theoretical)1,5-Dimethyl Analog (Reported)
Antimicrobial MIC10–20 µg/mL (predicted)8 µg/mL (MRSA)
Anticancer IC50_{50}15 µM (estimated)5.35 µM (HepG2)
TRPM8 ModulationNot observedEC50_{50} = 3.98 µM

Structure-Activity Relationships (SAR)

Impact of Methyl Substitution

  • 1,3-Dimethyl Configuration: Increases metabolic stability by shielding the pyrazole ring from oxidative enzymes. This contrasts with 1,5-dimethyl analogs, where the substitution pattern favors TRPM8 binding.

  • Thiophene Orientation: The 2-thiophenyl group enhances π-π stacking with aromatic residues in enzyme active sites, a feature shared across active analogs.

Electronic and Steric Effects

  • Electron-Donating Methyl Groups: Raise the HOMO energy, facilitating charge-transfer interactions with biological targets.

  • Steric Hindrance: The 1,3-dimethyl arrangement may limit access to planar binding pockets, potentially reducing affinity for certain targets compared to less hindered analogs.

Future Research Directions

Priority Investigations

  • Comprehensive SAR Studies: Systematically varying substituents to map bioactivity trends.

  • In Vivo Toxicity Profiling: Assessing ADMET properties in animal models.

  • Target Identification: Employing computational docking and proteomic approaches to pinpoint molecular targets.

Technological Advancements

  • Machine Learning: Predicting synthetic routes and bioactivity using QSAR models.

  • High-Throughput Screening: Accelerating the discovery of derivatives with optimized properties.

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